1-[2-Methoxy-5-[[(4-methylphenyl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol
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Overview
Description
1-[2-Methoxy-5-[[(4-methylphenyl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes methoxy, methylamino, and phenoxy groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[2-Methoxy-5-[[(4-methylphenyl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol can be achieved through several synthetic routes. One common method involves the use of Schiff base reduction, where the starting materials are subjected to a series of reactions involving reduction agents like sodium borohydride . The reaction conditions typically include controlled temperatures and the presence of catalysts to ensure high yield and purity of the final product.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods often require stringent quality control measures to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
1-[2-Methoxy-5-[[(4-methylphenyl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[2-Methoxy-5-[[(4-methylphenyl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and advanced organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-5-[[(4-methylphenyl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[2-Methoxy-5-[[(4-methylphenyl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
2-[4-Methoxyphenyl]amino-methylphenol: This compound shares structural similarities but differs in its functional groups and reactivity.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Another related compound with distinct chemical properties and applications.
Properties
IUPAC Name |
1-[2-methoxy-5-[[(4-methylphenyl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-17(2)25(4)15-21(26)16-28-23-12-20(10-11-22(23)27-5)14-24-13-19-8-6-18(3)7-9-19/h6-12,17,21,24,26H,13-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIHLUPDZBKACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC)OCC(CN(C)C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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